molecular formula C20H22N2S B15367512 Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperidinyl)methyl]- CAS No. 832102-98-4

Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperidinyl)methyl]-

Cat. No.: B15367512
CAS No.: 832102-98-4
M. Wt: 322.5 g/mol
InChI Key: VSRBDXNMFGFCDJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperidinyl)methyl]- is a heterocyclic amine derivative featuring a benzo[b]thiophene core substituted at the 5-position with an amine group and at the 2-position with a [(4-phenylpiperidin-1-yl)methyl] moiety.

Properties

CAS No.

832102-98-4

Molecular Formula

C20H22N2S

Molecular Weight

322.5 g/mol

IUPAC Name

2-[(4-phenylpiperidin-1-yl)methyl]-1-benzothiophen-5-amine

InChI

InChI=1S/C20H22N2S/c21-18-6-7-20-17(12-18)13-19(23-20)14-22-10-8-16(9-11-22)15-4-2-1-3-5-15/h1-7,12-13,16H,8-11,14,21H2

InChI Key

VSRBDXNMFGFCDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC3=CC4=C(S3)C=CC(=C4)N

Origin of Product

United States

Biological Activity

Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperidinyl)methyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and other relevant findings from recent studies.

1. Chemical Structure and Properties

Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperidinyl)methyl]- contains a benzo[b]thiophene core coupled with a piperidine moiety. This structural combination is known to influence its pharmacological effects. The presence of the piperidine ring is significant as it often enhances the binding affinity to various biological targets.

2. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives:

  • In Vitro Studies : The compound demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 0.22 to 0.25 μg/mL, indicating potent activity against these bacteria .
  • Biofilm Inhibition : Notably, the compound exhibited a strong ability to inhibit biofilm formation, which is crucial in treating chronic infections. The percentage reduction in biofilm formation was superior compared to standard antibiotics like Ciprofloxacin .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzo[b]thiophen derivatives:

Substituent Effect on Activity
Piperidine RingEnhances binding affinity and activity
Phenyl GroupContributes to hydrophobic interactions
Alkyl SubstituentsModulate lipophilicity and solubility

Research indicates that modifications to the piperidine ring can significantly affect the compound's potency and selectivity against various biological targets .

4. Case Studies and Research Findings

Several case studies highlight the biological potential of benzo[b]thiophen derivatives:

  • Study on Antimicrobial Efficacy : A study reported that derivatives of benzo[b]thiophen showed promising results in inhibiting bacterial growth and biofilm formation, with some compounds displaying synergistic effects when combined with existing antibiotics .
  • Cytotoxicity Assessment : In cytotoxicity tests on human cell lines, certain derivatives exhibited low toxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development .

5. Conclusion

Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperidinyl)methyl]- shows significant promise as an antimicrobial agent with a favorable safety profile. Ongoing research into its structure-activity relationship will likely yield more potent derivatives that could serve as effective therapeutic agents against resistant bacterial strains.

Future studies should focus on expanding the understanding of its mechanism of action and exploring its efficacy in vivo to establish its potential as a new class of antimicrobial agents.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The benzo[b]thiophene scaffold is shared among several compounds, but substituent variations critically influence their properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features/Applications Reference
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperidinyl)methyl]- Benzo[b]thiophene - 5-Amine
- 2-[(4-Phenylpiperidin-1-yl)methyl]
Potential CNS activity due to piperidine moiety
4-Bromo-N,N-bis(4-bromophenyl)-2-methylbenzo[b]thiophen-5-amine Benzo[b]thiophene - 5-Amine
- 4-Bromo
- N,N-bis(4-bromophenyl)
- 2-Methyl
Brominated analog for halogenation studies
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine Thiophene - 2-Amine
- 4-Methyl
- 5-(1,2,4-oxadiazolyl with 4-chlorophenyl)
Oxadiazole-linked antimicrobial potential
2-(4-Aminophenyl)-1H-benzimidazol-5-amine Benzimidazole - 5-Amine
- 2-(4-Aminophenyl)
Anticandidate for kinase inhibition (e.g., AKT1)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole - 5-Amine
- 4-(Benzo[d]thiazol-2-yl)
- 1-(2-Nitrophenyl)
Antiproliferative potential under evaluation

Key Observations:

  • Piperidine vs. Bromophenyl Substitution : The target compound’s piperidine group may enhance lipophilicity and blood-brain barrier penetration compared to brominated analogs, which are bulkier and more electron-withdrawing .
  • Heterocyclic Linkages : Compounds like the oxadiazole derivative () or triazole derivatives () introduce rigid heterocycles that may improve binding specificity to target proteins.
  • Amine Positioning: The 5-amino group on benzo[b]thiophene is conserved across analogs, suggesting its critical role in electronic or hydrogen-bonding interactions .

Pharmacological Potential

While direct data on the target compound are absent, structural parallels suggest possible applications:

  • Antiproliferative Activity : Triazole derivatives () and benzimidazole analogs () are under investigation for cancer therapy, implying that the benzo[b]thiophene core with amine/piperidine groups may exhibit similar properties.

Physicochemical Properties

  • Solubility : The piperidine group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., brominated derivatives in ).
  • Stability : Nitro groups (as in ) may reduce stability under reducing conditions, whereas the target compound’s amine and piperidine groups offer neutral pH stability.

Q & A

Q. What are the common synthetic routes for synthesizing Benzo[b]thiophen-5-amine derivatives, and what are their key mechanistic considerations?

Methodological Answer: The synthesis of benzo[b]thiophene derivatives often involves metal-free oxidative coupling mediated by agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in acidic conditions. For example, DDQ/H⁺ systems enable intermolecular oxidative dehydrogenative coupling of 2-aryl benzo[b]thiophenes via a charge-transfer complex mechanism. This proceeds through substrate oxidation to form electrophilic radical cations, which react with neutral substrates to yield coupled products (e.g., 3,3'-bi(benzo[b]thiophenes)) . Key considerations include optimizing solvent polarity (e.g., dichloroethane), acid additives (e.g., trifluoroacetic acid), and DDQ stoichiometry to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of Benzo[b]thiophen-5-amine derivatives?

Methodological Answer: Combined analytical techniques are essential:

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., δ = 2.02–2.50 ppm for cyclic protons in related Mannich bases ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., m/z = 260 [M⁺] for cyclized byproducts ).
  • Chromatography : HPLC with UV detection monitors reaction progress and isolates impurities.
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N microanalysis for nitrogen-rich derivatives ).

Q. What are common impurities or byproducts in benzo[b]thiophene synthesis, and how can they be mitigated?

Methodological Answer: Byproducts often arise from unintended cyclization or oxidation. For example, in Mannich base reactions, cyclization to tetrahydro-cyclopentaquinolinones may occur under mild basic conditions . Mitigation strategies include:

  • Temperature Control : Lower temperatures reduce cyclization rates.
  • Acid/Base Optimization : Adjusting pH to favor desired pathways (e.g., strong acids suppress base-mediated cyclization).
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates target compounds.

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for high-yield synthesis of 2-[(4-phenyl-1-piperidinyl)methyl] derivatives?

Methodological Answer: A factorial design approach is recommended:

  • Variables : Solvent polarity, DDQ concentration, temperature, and acid strength.
  • Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions. For instance, dichloroethane with 1.5 equiv DDQ and 10 mol% trifluoroacetic acid at 60°C may maximize yields .
  • Validation : Parallel small-scale reactions (e.g., 0.1 mmol scale) verify predicted optima before scaling.

Q. How can computational chemistry aid in predicting the reactivity of benzo[b]thiophen-5-amine derivatives in oxidative coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations correlate substrate oxidation potentials and frontier molecular orbitals (FMOs) with coupling efficiency. For example:

  • HOMO-LUMO Gaps : Narrow gaps (e.g., <5 eV) favor charge-transfer complex formation with DDQ .
  • Oxidation Potentials : Electrochemical simulations (e.g., cyclic voltammetry analogs) predict which substrates undergo facile oxidation to radical cations.
  • Mechanistic Modeling : Trajectory studies simulate radical recombination pathways to identify steric/electronic bottlenecks.

Q. What statistical methods are appropriate for analyzing contradictory data in reaction yields across studies?

Methodological Answer: Control the false discovery rate (FDR) using the Benjamini-Hochberg procedure to address multiplicity in hypothesis testing (e.g., comparing yields under varied conditions). Steps include:

Rank p-values from smallest to largest.

Apply threshold q×(i/m)q \times (i/m), where qq = FDR (e.g., 0.05), ii = rank, and mm = total tests.

Reject hypotheses below the threshold to minimize false positives while retaining power .

Q. How can bioactivity studies for benzo[b]thiophene derivatives be designed to assess structure-activity relationships (SAR)?

Methodological Answer:

  • Scaffold Diversification : Synthesize analogs with varied substituents (e.g., piperidinyl vs. morpholinyl groups) .
  • In Vitro Assays : Test inhibition of targets like monoamine oxidases (MAOs) using fluorometric or spectrophotometric methods (e.g., kynuramine oxidation for MAO-A/B activity ).
  • Data Analysis : Multivariate regression correlates electronic parameters (Hammett σ) or steric bulk (Taft’s Es) with bioactivity.

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